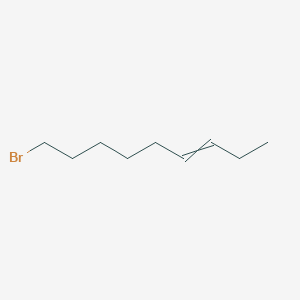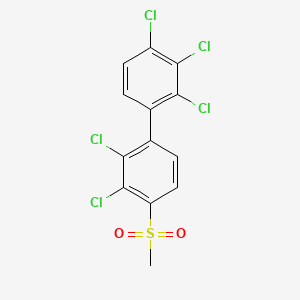
N'-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylurea is a synthetic organic compound characterized by the presence of dichloro, hydroxy, methoxy, and methylurea functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylurea typically involves the reaction of 4,5-dichloro-2-hydroxyaniline with methoxyisocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylurea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of methoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of monoamine oxidase.
Medicine: Explored for its potential anticancer properties, particularly in the treatment of prostate cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylurea involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits monoamine oxidase by binding to the active site of the enzyme, thereby preventing the breakdown of monoamine neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in conditions such as depression and anxiety.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylcarbamate
- N’-(4,5-Dichloro-2-hydroxyphenyl)-N-ethoxy-N-methylurea
- N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-ethylurea
Uniqueness
N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichloro and hydroxy groups contribute to its reactivity, while the methoxy and methylurea groups influence its solubility and interaction with biological targets.
Eigenschaften
CAS-Nummer |
102636-54-4 |
|---|---|
Molekularformel |
C9H10Cl2N2O3 |
Molekulargewicht |
265.09 g/mol |
IUPAC-Name |
3-(4,5-dichloro-2-hydroxyphenyl)-1-methoxy-1-methylurea |
InChI |
InChI=1S/C9H10Cl2N2O3/c1-13(16-2)9(15)12-7-3-5(10)6(11)4-8(7)14/h3-4,14H,1-2H3,(H,12,15) |
InChI-Schlüssel |
QPSQFBTVSAPAIN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)NC1=CC(=C(C=C1O)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


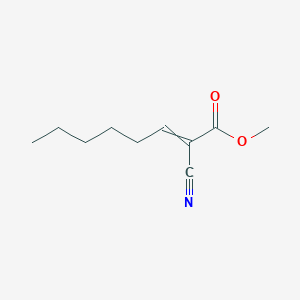
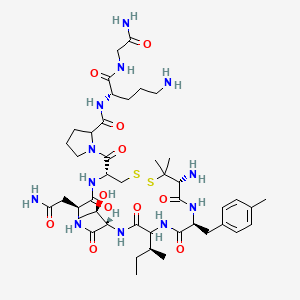
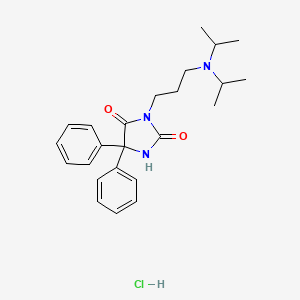
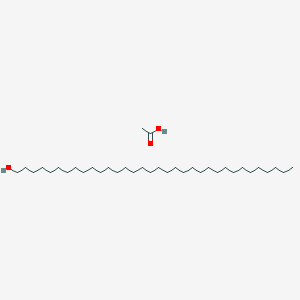
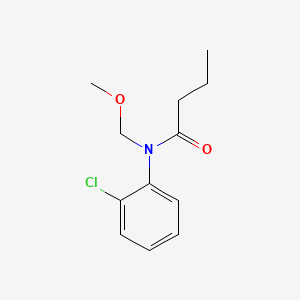
![2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14324934.png)

![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)
methyl}benzamide](/img/structure/B14324963.png)

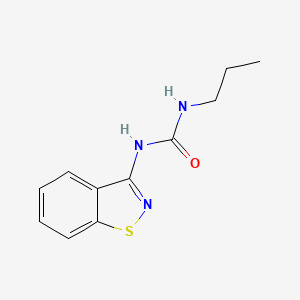
![4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile](/img/structure/B14324982.png)
